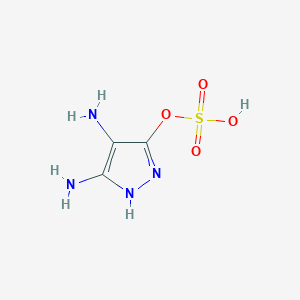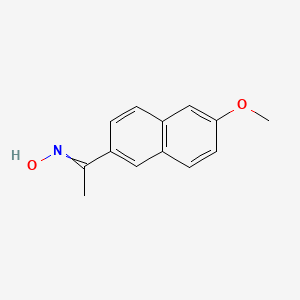![molecular formula C19H26O3 B14785779 (3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Hydroxyandrost-4-ene-3,17-dione is an organic compound with the molecular formula C19H26O3. It is a hydroxylated derivative of androst-4-ene-3,17-dione and belongs to the class of steroids. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the synthesis of various steroid hormones and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the microbial transformation of phytosterols. The process involves the use of specific microorganisms such as Mycobacterium fortuitum, which can hydroxylate androst-4-ene-3,17-dione at the C19 position . The reaction conditions typically include the use of mineral acids in organic solvents to achieve dehydration and isomerization .
Industrial Production Methods
Industrial production of 19-Hydroxyandrost-4-ene-3,17-dione often involves the bioconversion of phytosterols using genetically modified strains of microorganisms. These strains are engineered to enhance the yield and purity of the desired product by blocking specific metabolic pathways that lead to by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to androst-4-ene-3,17-dione.
Reduction: Formation of 19-hydroxyandrost-4-ene-3,17-diol.
Substitution: Introduction of different functional groups at the C19 position.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes produced by microorganisms. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include androst-4-ene-3,17-dione, 19-hydroxyandrost-4-ene-3,17-diol, and various substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
19-Hydroxyandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of steroid hormones and other bioactive compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 19-Hydroxyandrost-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of other steroid hormones, which then exert their effects through binding to steroid receptors and modulating gene expression. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Androst-4-ene-3,17-dione
- Androsta-1,4-diene-3,17-dione
- 9α-Hydroxyandrost-4-ene-3,17-dione
Uniqueness
19-Hydroxyandrost-4-ene-3,17-dione is unique due to the presence of a hydroxyl group at the C19 position, which imparts distinct chemical and biological properties. This hydroxylation enhances its reactivity and its role as an intermediate in the synthesis of more complex steroid compounds .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(10S,13S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14?,15?,16?,18-,19+/m0/s1 |
Clave InChI |
XGUHPTGEXRHMQQ-CXOXHQNKSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34CO |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)


![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)




![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)


